molecular formula C12H16N2O B11895600 6-Amino-2-isobutylisoindolin-1-one

6-Amino-2-isobutylisoindolin-1-one

Cat. No.: B11895600
M. Wt: 204.27 g/mol
InChI Key: NSAUHUDETRKOHZ-UHFFFAOYSA-N
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Description

6-Amino-2-isobutylisoindolin-1-one is a heterocyclic compound that features an isoindoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-isobutylisoindolin-1-one typically involves the reaction of an appropriate isoindoline derivative with an amine source. One common method includes the reduction of a dicyanide intermediate, which is achieved through hydrogenation. This process emphasizes high atom-efficiency and simple operation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to ensure sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-isobutylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule.

    Reduction: As mentioned, the reduction of dicyanide intermediates is a key step in its synthesis.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the isoindoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-Amino-2-isobutylisoindolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-isobutylisoindolin-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, its antiviral activity may involve inhibition of viral replication through binding to viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-isobutylisoindolin-1-one is unique due to its specific isoindoline core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

6-amino-2-(2-methylpropyl)-3H-isoindol-1-one

InChI

InChI=1S/C12H16N2O/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3

InChI Key

NSAUHUDETRKOHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

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